molecular formula C5H8N2O3 B1650753 1-Carbamoylazetidine-3-carboxylic acid CAS No. 1197231-34-7

1-Carbamoylazetidine-3-carboxylic acid

Cat. No.: B1650753
CAS No.: 1197231-34-7
M. Wt: 144.13
InChI Key: SOBSBLWGISBCGU-UHFFFAOYSA-N
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Description

1-Carbamoylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carbamoylazetidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the cyclization of 3-haloazetidines can be achieved using appropriate nucleophiles . Another method involves the hydrolysis of ethyl 3-azidoazetidine-3-carboxylate under basic conditions to yield the corresponding acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products: The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

1-Carbamoylazetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Carbamoylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The ring strain in the azetidine ring contributes to its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Carbamoylazetidine-3-carboxylic acid is unique due to its specific functional groups and the presence of both carbamoyl and carboxylic acid moieties. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

IUPAC Name

1-carbamoylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c6-5(10)7-1-3(2-7)4(8)9/h3H,1-2H2,(H2,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBSBLWGISBCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257118
Record name 1-(Aminocarbonyl)-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197231-34-7
Record name 1-(Aminocarbonyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197231-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminocarbonyl)-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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